
2,4-Dichloro-3-ethynylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-3-ethynylpyridine is a chemical compound with the molecular formula C7H3Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 4th positions and an ethynyl group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-ethynylpyridine typically involves the chlorination of 3-ethynylpyridine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-3-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted pyridines.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.
Reduction Reactions: The compound can be reduced to form corresponding alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Substituted pyridines with various functional groups.
Oxidation: Carbonyl derivatives.
Reduction: Alkenes or alkanes depending on the extent of reduction.
Applications De Recherche Scientifique
2,4-Dichloro-3-ethynylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-3-ethynylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chlorine atoms can form halogen bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-ethynylpyridine
- 2,5-Dichloro-3-ethynylpyridine
- 3-Ethynylpyridine
Uniqueness
2,4-Dichloro-3-ethynylpyridine is unique due to the specific positioning of the chlorine atoms and the ethynyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of two chlorine atoms enhances its electrophilicity, making it more reactive in substitution reactions .
Propriétés
Numéro CAS |
1196156-25-8 |
|---|---|
Formule moléculaire |
C7H3Cl2N |
Poids moléculaire |
172.01 g/mol |
Nom IUPAC |
2,4-dichloro-3-ethynylpyridine |
InChI |
InChI=1S/C7H3Cl2N/c1-2-5-6(8)3-4-10-7(5)9/h1,3-4H |
Clé InChI |
WVLZHIBVTDSPSA-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=CN=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


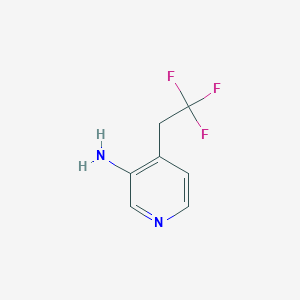
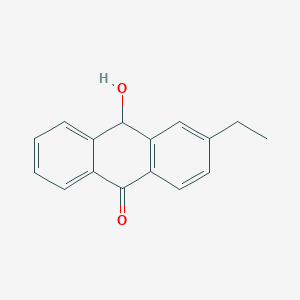

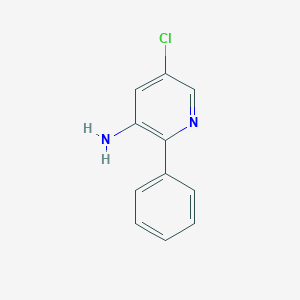

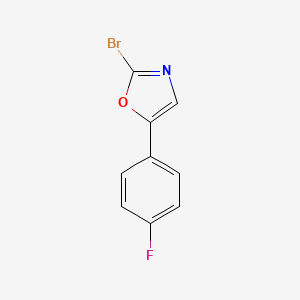
![Benzyl 6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12975061.png)

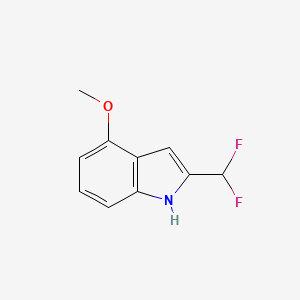
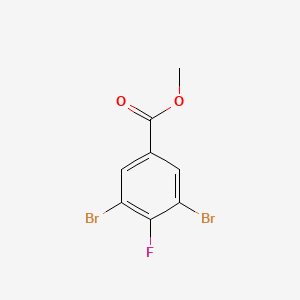
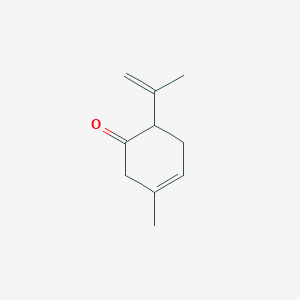
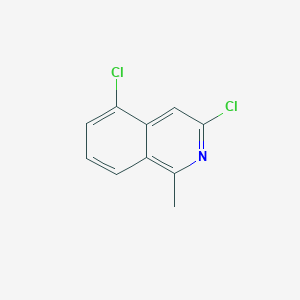
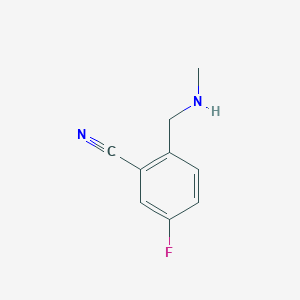
![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)
